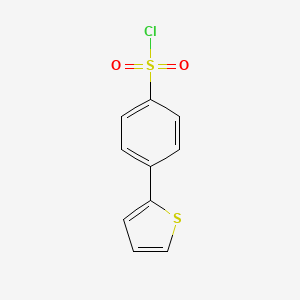

4-(2-Thienyl)benzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S2/c11-15(12,13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDZCMUQNGEQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593348 | |

| Record name | 4-(Thiophen-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209592-91-6 | |

| Record name | 4-(Thiophen-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-thienyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-(2-Thienyl)benzenesulfonyl chloride

An In-depth Technical Guide to 4-(2-Thienyl)benzenesulfonyl Chloride

Authored by a Senior Application Scientist

Introduction: this compound is a bifunctional aromatic organosulfur compound of significant interest to the scientific community. Featuring a thiophene ring linked to a benzenesulfonyl chloride moiety, this molecule serves as a pivotal intermediate in the synthesis of a wide array of functional molecules. Its structural attributes make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly sulfonamides, and in materials science for creating specialized polymers. This guide provides a comprehensive technical overview of its core physicochemical properties, reactivity, synthesis, and safe handling protocols, designed for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

The unique arrangement of a sulfur-containing heterocycle (thiophene) and an electrophilic sulfonyl chloride group governs the physical and chemical behavior of this compound. These properties are fundamental to its application in further synthetic transformations.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 209592-91-6 | [1][2] |

| Molecular Formula | C₁₀H₇ClO₂S₂ | [1][2] |

| Molecular Weight | 258.75 g/mol | [1] |

| IUPAC Name | 4-(thiophen-2-yl)benzene-1-sulfonyl chloride | [3] |

| Purity | Typically ≥96% | [1][2] |

| Appearance | (Not explicitly stated in search results, but analogous compounds are typically off-white to yellow solids) | |

| Solubility | Insoluble in water (reacts); Soluble in common organic solvents (e.g., ethers, chlorinated solvents). | [4][5] |

| Stability | Stable under recommended dry storage conditions. Highly reactive with water, moisture, and nucleophiles. | [6][7] |

Section 2: Spectroscopic Profile

The structural identity of this compound can be unequivocally confirmed through standard spectroscopic techniques. Below is a predictive analysis of its expected spectral characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the two aromatic systems. The protons on the thiophene ring would appear as a set of multiplets in the aromatic region, typically between δ 7.0 and 7.8 ppm. The protons on the benzene ring would present as two doublets, characteristic of a 1,4-disubstituted pattern, likely in the δ 7.5 to 8.0 ppm range.

-

¹³C NMR Spectroscopy: The carbon spectrum will display ten unique signals for the ten carbon atoms in the molecule. The carbon atoms of the thiophene and benzene rings will resonate in the aromatic region (approximately δ 120-150 ppm). The carbon atom directly attached to the sulfonyl chloride group will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Characteristic strong absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found around 1370 cm⁻¹ and 1180 cm⁻¹, respectively. Additional peaks will correspond to aromatic C=C and C-H stretching.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 258, corresponding to the molecular weight. The isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Section 3: Synthesis and Chemical Reactivity

Synthesis Pathway

The most common laboratory and industrial synthesis of aryl sulfonyl chlorides involves the chlorosulfonation of an aromatic precursor. For this compound, the logical precursor is 2-phenylthiophene. The reaction involves treating 2-phenylthiophene with an excess of chlorosulfonic acid.

Experimental Protocol: Synthesis via Chlorosulfonation

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize evolved HCl gas), cool chlorosulfonic acid (e.g., 3-5 equivalents) to 0°C using an ice bath.

-

Substrate Addition: Slowly add 2-phenylthiophene (1 equivalent) to the stirred chlorosulfonic acid, ensuring the temperature does not rise above 5-10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess acid, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Caption: Synthesis of this compound.

Core Reactivity: The Electrophilic Sulfonyl Chloride Group

The reactivity of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl) group. This functional group readily reacts with a wide range of nucleophiles.

Reaction with Amines (Sulfonamide Formation): The most prominent application of this reagent is its reaction with primary and secondary amines to form sulfonamides.[5][8][9] This reaction is fundamental to the synthesis of sulfa drugs and other biologically active molecules. The reaction is typically carried out in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.

Caption: General scheme for sulfonamide synthesis.

Other Reactions:

-

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters.[5]

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze, particularly in hot water or basic conditions, to form the corresponding 4-(2-thienyl)benzenesulfonic acid and hydrochloric acid.[5][6]

-

Friedel-Crafts Reactions: The sulfonyl chloride can act as a catalyst or reactant in certain Friedel-Crafts type reactions, although this is a less common application.

Section 4: Applications in Research and Development

The utility of this compound stems from its role as a versatile intermediate.

-

Pharmaceutical and Drug Discovery: This is the primary field of application. The sulfonamide functional group is a well-established pharmacophore found in a multitude of drugs, including antibacterials, diuretics, anticonvulsants, and anti-cancer agents.[8][10][11][12] This reagent provides a scaffold to introduce the 2-thienylphenylsulfonyl moiety into new chemical entities, allowing researchers to explore novel structure-activity relationships. The thiophene ring itself is a bioisostere of the phenyl ring and can modulate pharmacological properties such as potency, selectivity, and metabolic stability.[10]

-

Materials Science: Aryl sulfonyl compounds are used in the synthesis of specialty polymers and functional materials.[13] The introduction of the 4-(2-thienyl)benzenesulfonyl group can enhance properties like thermal stability, solubility, and conductivity in polymer backbones.[13]

Section 5: Safety, Handling, and Storage

Due to its reactive and corrosive nature, strict safety protocols must be followed when handling this compound. The safety profile is analogous to other aryl sulfonyl chlorides like benzenesulfonyl chloride.

Key Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[6][14][15]

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6]

-

Water Reactivity: Reacts with water and moisture to release toxic and corrosive hydrogen chloride gas and sulfonic acid.[6]

Recommended Handling Protocol:

Caption: Safe handling workflow for reactive sulfonyl chlorides.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] It should be kept away from incompatible materials such as water, strong bases, amines, alcohols, and strong oxidizing agents.[6][7]

Conclusion

This compound is a high-value chemical intermediate whose physicochemical properties are defined by the interplay between its aromatic rings and the highly reactive sulfonyl chloride group. Its primary role as a precursor to sulfonamides solidifies its importance in the field of medicinal chemistry. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the synthesis of novel compounds for pharmaceutical and material science applications.

References

- This compound [P55959]. (n.d.). ChemUniverse.

- This compound, 96%. (n.d.). ChemicalBook.

- SAFETY DATA SHEET: this compound. (2024, February 7). Fisher Scientific.

- SAFETY DATA SHEET: Benzenesulfonyl chloride. (2012, March 7). Fisher Scientific.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET: Benzenesulfonyl Chloride. (2025, January 15). TCI Chemicals.

- 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride. (n.d.). Benchchem.

- Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research.

- Benzenesulfonyl chloride. (n.d.). PubChem.

- Benzenesulfonyl chloride. (n.d.). Wikipedia.

- Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-. (n.d.). Benchchem.

- Benzenesulfonyl Chloride: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Benzenesulfonyl chloride Properties. (2025, September 25). ChemicalBook.

- This compound, 96% 250 mg. (n.d.). A2B Chem.

- Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry. (2026, January 7).

- The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. (n.d.). ResearchGate.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 209592-91-6 CAS Manufactory [m.chemicalbook.com]

- 3. 4-(2-Thienyl)benzolsulfonylchlorid, 96 %, Thermo Scientific Chemicals 250 mg | Buy Online [thermofisher.com]

- 4. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. fishersci.fi [fishersci.fi]

- 7. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

structure elucidation of 4-(2-Thienyl)benzenesulfonyl chloride

An In-depth Technical Guide to the Structure Elucidation of 4-(2-Thienyl)benzenesulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

The robust and unambiguous structural characterization of reactive intermediates is a critical mandate in chemical synthesis and drug development. This compound serves as a pivotal building block for a variety of pharmacologically active agents. Its purity, stability, and structural integrity are paramount for predictable downstream reactivity and the quality of the final products. This technical guide outlines a comprehensive, multi-technique strategy for the definitive structure elucidation of this compound, integrating modern spectroscopic methods with classical analytical principles. We emphasize not just the "what" but the "why" of the analytical choices, providing a field-proven workflow that ensures scientific rigor and trustworthiness in the final structural assignment.

The Strategic Imperative: A Multi-Modal Analytical Workflow

The structure elucidation of a novel or key compound should never rely on a single data point. A scientifically sound characterization is a mosaic, built from the converging evidence of multiple, orthogonal analytical techniques. This approach minimizes the risk of misinterpretation and provides a self-validating system of checks and balances. For a molecule like this compound, which contains distinct aromatic systems and a highly reactive sulfonyl chloride moiety, our workflow integrates Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, all predicated on a sample of verified purity.

A Comprehensive Technical Guide to the Safe Handling of 4-(2-Thienyl)benzenesulfonyl Chloride

This guide provides an in-depth overview of the essential safety and handling precautions for 4-(2-Thienyl)benzenesulfonyl chloride, a key reagent in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet to offer a deeper understanding of the material's properties and the rationale behind the recommended safety protocols.

Understanding the Hazard Profile of this compound

This compound (CAS No. 209592-91-6) is a sulfonyl chloride derivative that, like others in its class, presents a specific set of handling challenges due to its reactivity.[1] A thorough understanding of its hazard profile is the foundation of safe laboratory practice.

Inherent Chemical Reactivity

The primary hazard associated with this compound stems from the electrophilic nature of the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, most notably by water and other protic solvents, as well as amines and alcohols.[1][2][3]

Reaction with Water: Contact with water, including atmospheric moisture, leads to a rapid and exothermic hydrolysis reaction, generating corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][4][5] This reactivity is the reason for the "water-reactive" classification and necessitates handling under anhydrous conditions.[4]

Figure 1: Hydrolysis of this compound.

Toxicological Profile

The toxicological data for this compound indicates that it is harmful if swallowed, in contact with skin, or inhaled.[4] The primary concern is its corrosive nature, which can cause severe skin burns and eye damage.[4]

| Hazard Classification | Category | Description |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[4] |

| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[4] |

| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[4] |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns.[4] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[4] |

Table 1: Summary of Toxicological Hazards for this compound.[4]

Ingestion can lead to severe swelling and damage to the delicate tissues of the esophagus and stomach, with a danger of perforation.[4] Inhalation of dust or aerosols can irritate the respiratory tract.[6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the hazards, a combination of robust engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to control exposure to dust and vapors, especially the HCl gas produced upon contact with moisture.[5][7]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[7]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is critical to prevent contact and exposure.[8][9]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a full-face shield.[5][9] | Protects against splashes of the solid or solutions, and from the corrosive HCl gas.[10] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[11] | Prevents skin contact and potential burns.[12] Gloves should be inspected before use and changed immediately if contaminated.[13] |

| Body Protection | A chemical-resistant lab coat or apron.[5] For larger quantities, consider a chemically impervious suit.[9] | Protects against skin contact from spills and splashes. |

| Respiratory Protection | Generally not required when handled in a fume hood. In case of a large spill or inadequate ventilation, a NIOSH-approved respirator with an acid gas cartridge is necessary.[10][11] | Protects against inhalation of harmful dust and corrosive vapors. |

| Footwear | Closed-toe shoes made of a non-porous material.[12] | Protects feet from spills. |

Table 2: Recommended Personal Protective Equipment.

Step-by-Step Handling and Experimental Protocols

Adherence to strict protocols is essential for the safe use of this compound in a research setting.

General Handling

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area within the fume hood should be clean, dry, and free of incompatible materials.

-

Dispensing: When weighing and dispensing the solid, do so in a draft-free area of the fume hood to prevent the fine powder from becoming airborne. Use appropriate tools (e.g., a non-metallic spatula) to avoid mechanical shock.

-

Reaction Setup: All glassware and solvents must be scrupulously dried before use to prevent unintended hydrolysis of the sulfonyl chloride. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

Sources

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.fi [fishersci.fi]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. blog.storemasta.com.au [blog.storemasta.com.au]

- 10. pppmag.com [pppmag.com]

- 11. nbinno.com [nbinno.com]

- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

The Therapeutic Potential of 4-(2-Thienyl)benzenesulfonyl Chloride Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – represents a cornerstone of efficient lead generation. The 4-(2-thienyl)benzenesulfonamide core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of derivatives originating from 4-(2-thienyl)benzenesulfonyl chloride. By delving into the causal relationships between molecular structure and biological function, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of this versatile chemical class.

The inherent value of the 4-(2-thienyl)benzenesulfonamide scaffold lies in the synergistic combination of its constituent moieties. The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, known for its ability to act as a bioisostere for carboxylic acids and engage in crucial hydrogen bonding interactions with biological targets[1]. The thiophene ring, a sulfur-containing heterocycle, is another key player in medicinal chemistry, contributing to the modulation of pharmacokinetic properties and providing additional points for molecular interaction[2][3]. The strategic fusion of these two components in the 4-(2-thienyl)benzenesulfonyl framework has given rise to a new generation of compounds with promising anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This guide will dissect these activities, providing not only a summary of the existing data but also detailed experimental protocols to empower further research and development in this exciting field.

I. The Synthetic Keystone: Preparation of this compound and Its Derivatives

The journey to unlocking the biological potential of this scaffold begins with the synthesis of the key intermediate, this compound. This reactive precursor serves as the linchpin for the generation of a diverse library of sulfonamide derivatives.

A. Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, the general principles of arene sulfonyl chloride synthesis are well-established and can be adapted. A common approach involves the chlorosulfonation of a suitable precursor, in this case, 2-phenylthiophene.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol: A Generalized Approach

The following protocol is a generalized procedure based on established methods for the synthesis of benzenesulfonyl chlorides and should be optimized for the specific substrate.[4][5]

-

Chlorosulfonation of 2-Phenylthiophene:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for evolving HCl gas, place 2-phenylthiophene.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (typically 3-5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the evolution of HCl gas ceases.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonic acid intermediate.

-

Filter the solid, wash with cold water, and dry to obtain 4-(2-thienyl)benzenesulfonic acid.

-

-

Conversion to the Sulfonyl Chloride:

-

In a fume hood, combine the dried 4-(2-thienyl)benzenesulfonic acid with thionyl chloride (typically 2-3 equivalents) or phosphorus pentachloride (1.1 equivalents).

-

Gently reflux the mixture for 2-3 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or recrystallization.

-

B. Derivatization of this compound

The sulfonyl chloride is a versatile handle for the introduction of various functionalities, most commonly through reaction with primary or secondary amines to form sulfonamides.

General Sulfonamide Synthesis Workflow:

Caption: General workflow for the synthesis of 4-(2-thienyl)benzenesulfonamide derivatives.

II. Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of the 4-(2-thienyl)benzenesulfonamide scaffold have demonstrated significant potential as anticancer agents, with evidence suggesting multiple mechanisms of action, including the inhibition of carbonic anhydrases and the induction of apoptosis.

A. Carbonic Anhydrase Inhibition: A Validated Anticancer Strategy

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[7] The inhibition of these tumor-associated CAs has emerged as a promising strategy for the development of novel anticancer agents.[8][9][10][11]

A study on 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides revealed potent inhibitory activity against human CA isoforms I and II (hCA I and hCA II).[12] The inhibition constants (Ki) for these compounds were in the nanomolar range, demonstrating their high affinity for these enzymes.[12]

Table 1: Carbonic Anhydrase Inhibitory Activity of 4-[5-Aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] Benzenesulfonamides [12]

| Compound | R (Aryl Group) | hCA I Ki (nM) | hCA II Ki (nM) |

| 1 | Phenyl | 24.2 ± 4.6 | 37.3 ± 9.0 |

| 2 | 4-Methylphenyl | 31.5 ± 7.2 | 42.1 ± 11.3 |

| 3 | 4-Methoxyphenyl | 49.8 ± 12.8 | 65.3 ± 16.7 |

| 4 | 4-Chlorophenyl | 28.7 ± 5.9 | 39.8 ± 10.1 |

| Acetazolamide (Standard) | - | 282.1 ± 19.7 | 103.6 ± 27.6 |

The data clearly indicates that the synthesized 4-(2-thienyl)benzenesulfonamide derivatives are significantly more potent inhibitors of hCA I and hCA II compared to the standard drug, acetazolamide. This highlights the potential of this scaffold in designing highly effective carbonic anhydrase inhibitors.

Signaling Pathway: Carbonic Anhydrase Inhibition in Cancer

Caption: Mechanism of action of 4-(2-thienyl)benzenesulfonamide derivatives as carbonic anhydrase inhibitors in cancer.

B. In Vitro Cytotoxicity Evaluation

The anticancer potential of novel compounds is routinely assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13][14][15]

Experimental Protocol: MTT Assay for Cytotoxicity Screening [13][14]

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Cell Seeding:

-

Harvest the cells and seed them into 96-well plates at a density of 1 x 10^5 cells/mL (200 µL per well).

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test compounds in DMSO.

-

Perform serial dilutions of the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

-

Replace the medium in the wells with the medium containing the test compounds. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

-

Incubate the plates for 72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

III. Antimicrobial Activity: A Renewed Arsenal Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene-containing compounds have a long history of antimicrobial activity, and their incorporation into the benzenesulfonamide scaffold has yielded promising results.[2]

A study on metal complexes of 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide demonstrated its potential as an antimicrobial agent.[16] While the parent ligand and its metal complexes did not surpass the activity of standard antibiotics, the study provides a proof-of-concept for the antimicrobial potential of this structural class.[16] Another study on thiophene-benzenesulfonamide derivatives showed potent activity against multidrug-resistant tuberculosis, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.023 µg/mL.[2]

Table 2: Antimicrobial Activity of Thiophene-Containing Compounds

| Compound/Derivative | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |

| Thiophene-benzenesulfonamide derivative 17b | Mycobacterium tuberculosis | MIC: 0.023 µg/mL | [2] |

| Metal complexes of 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide | Various bacteria and fungi | Moderate activity | [16] |

| Pyridine side chain derivatives of thiophene | Aspergillus fumigatus, Candida albicans, etc. | Excellent activity | [17] |

Experimental Protocol: Broth Microdilution Method for MIC Determination [12][18][19][20][21]

-

Preparation of Inoculum:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculation:

-

Inoculate each well with the standardized bacterial or fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

-

Incubation:

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Antimicrobial Mechanism of Action Workflow:

Caption: Putative antimicrobial mechanism of action for 4-(2-thienyl)benzenesulfonamide derivatives.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Sulfonamides have been reported to possess anti-inflammatory properties, and derivatives of 4-(2-thienyl)benzenesulfonamide are being explored for their potential in this therapeutic area.[6][13][14][22][23][24]

The anti-inflammatory effects of sulfonamides are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as their ability to modulate the production of pro-inflammatory cytokines.

Signaling Pathway: Anti-inflammatory Action

Caption: Proposed anti-inflammatory mechanism of 4-(2-thienyl)benzenesulfonamide derivatives.

V. Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents with a diverse range of biological activities. The derivatives synthesized from this core have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The inherent "drug-like" properties of the sulfonamide and thiophene moieties, combined with the synthetic accessibility of the core structure, make this an attractive area for further investigation.

Future research should focus on:

-

Expansion of the Chemical Space: Synthesizing a broader and more diverse library of derivatives to establish comprehensive structure-activity relationships (SAR).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to enable rational drug design.

-

In Vivo Efficacy and Safety Profiling: Advancing lead candidates into preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Other Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the identified biological activities may be relevant.

By leveraging the insights and methodologies presented in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of this compound derivatives and translate these promising findings into the next generation of innovative medicines.

References

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

- Asadi, M., & Ziarati, A. (2013). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 12(3), 307–314.

- Pasha, M. A., & Swamy, T. (2013). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. European Journal of Medicinal Chemistry, 66, 345-354.

- Li, Y., Wang, B., Wang, Y., Zhang, Y., & Liu, J. (2022). Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 231, 114145.

- Sekhar, K. R., et al. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 28.

- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Angeli, A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200816.

- Al-Balas, Q., et al. (2022). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 128, 106093.

- Gül, H. İ., et al. (2018). Synthesis, molecular modeling, and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides toward acetylcholinesterase, carbonic anhydrase I and II enzymes. Chemical Biology & Drug Design, 91(3), 676-686.

- Al-Suwaidan, I. A., et al. (2020). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 13(11), 356.

- Al-Omair, M. A., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(19), 6529.

- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

- Jantan, I., et al. (2023). Anti-Inflammatory Activities of Yataprasen Thai Traditional Formulary and Its Active Compounds, Beta-Amyrin and Stigmasterol, in RAW264.7 and THP-1 Cells. Molecules, 28(13), 5122.

- Tai, C., et al. (2008). Design, synthesis, and biological evaluation of novel alkenylthiophenes as potent and selective CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 6(3), 447-450.

-

ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains. Retrieved from [Link]

- Yilmaz, I., & Kucukislamoglu, M. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-10.

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

- Al-Warhi, T., et al. (2024). In Silico Study, Synthesis and Evaluation of Cytotoxic Activity of New Sulfonamide-Isatin Derivatives as Carbonic Anhydrase Enzyme Inhibitors. International Journal of Health & Medical Research, 4(2), 1-10.

- Pevarello, P., et al. (1995). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 50(11), 779-786.

- Zhang, H., et al. (2022).

- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.

- CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride - Google P

-

Abcam. (2023). MTT (Assay protocol). protocols.io. [Link]

- Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 81.

- Angeli, A., et al. (2018). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1296-1303.

- Patel, R. V., et al. (2021). Polyene-Based Derivatives with Antifungal Activities. Molecules, 26(16), 4983.

- Bekhit, A. A., & Abdel-Aziem, T. (2008). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 839-849.

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

- Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1386629.

- Angeli, A., et al. (2013). Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. Bioorganic & Medicinal Chemistry, 21(6), 1539-1544.

- Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1847.

-

Taylor & Francis. (n.d.). Antifungal – Knowledge and References. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular modeling, and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides toward acetylcholinesterase, carbonic anhydrase I and II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Design, synthesis, and biological evaluation of novel alkenylthiophenes as potent and selective CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Anti-Inflammatory Activities of Yataprasen Thai Traditional Formulary and Its Active Compounds, Beta-Amyrin and Stigmasterol, in RAW264.7 and THP-1 Cells [mdpi.com]

- 23. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 4-(2-Thienyl)benzenesulfonyl Chloride

Introduction: The Significance of the 4-(2-Thienyl)benzenesulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The incorporation of heterocyclic moieties, such as the thiophene ring, into sulfonamide scaffolds has been a particularly fruitful strategy in drug discovery. Thiophene-containing sulfonamides are prevalent in many biologically active compounds and have been identified as privileged structures in the design of targeted therapies.[2][3]

The 4-(2-thienyl)phenyl moiety, in particular, offers a unique combination of steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a drug candidate. This biaryl system can engage in various non-covalent interactions within biological targets, potentially leading to enhanced potency and selectivity. For instance, substituted thienyl sulfonamides have been investigated as inhibitors of malarial and mammalian cyclin-dependent kinases, demonstrating their potential in addressing complex diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel sulfonamides utilizing 4-(2-thienyl)benzenesulfonyl chloride as a key building block.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[1][4]

Caption: General mechanism for sulfonamide synthesis.

Experimental Protocols: A General Guideline

The following protocol provides a generalized procedure for the synthesis of N-substituted 4-(2-thienyl)benzenesulfonamides. It is important to note that optimal reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific amine used and should be determined empirically for each new substrate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Commercially Available | Store under inert atmosphere |

| Primary or Secondary Amine | ≥98% | Commercially Available | Ensure dryness |

| Anhydrous Dichloromethane (DCM) | ACS Grade | Commercially Available | Use a freshly opened bottle or dry over CaH₂ |

| Pyridine or Triethylamine (TEA) | ≥99% | Commercially Available | Store over KOH pellets |

| 1M Hydrochloric Acid (HCl) | ACS Grade | Commercially Available | |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | |

| Brine (Saturated NaCl solution) | ACS Grade | Commercially Available | |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | |

| Silica Gel for Flash Chromatography | 230-400 mesh | Commercially Available | |

| Solvents for Chromatography | HPLC Grade | Commercially Available | e.g., Ethyl Acetate, Hexanes |

Step-by-Step Protocol

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the amine (a starting concentration of 0.1-0.5 M is recommended).

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, slowly add pyridine or triethylamine (1.5 equivalents). The use of a slight excess of base ensures complete neutralization of the HCl formed during the reaction.[1]

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-20 minutes using a dropping funnel. Maintaining a low temperature during the addition is crucial to control the exothermic reaction and minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent pair (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-substituted 4-(2-thienyl)benzenesulfonamide.

Caption: A typical experimental workflow for sulfonamide synthesis.

Characterization of N-Substituted 4-(2-thienyl)benzenesulfonamides

The synthesized sulfonamides should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic sulfonamide N-H proton signal (for primary amine products) typically appears as a broad singlet in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the S=O stretches of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch (for primary amine products, around 3300-3200 cm⁻¹).

-

Melting Point: The melting point of a crystalline solid provides a good indication of its purity. A sharp melting point range is indicative of a pure compound.

Troubleshooting and Key Considerations

-

Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. Consider increasing the reaction time or gently heating the reaction mixture.

-

Side Product Formation: The primary side reaction is the hydrolysis of the sulfonyl chloride. This can be minimized by maintaining anhydrous conditions and a low temperature during the addition of the sulfonyl chloride.

-

Purification Challenges: Some sulfonamides can be difficult to purify by chromatography. Recrystallization may be a more effective method. If the product is acidic (from a primary amine), it can be purified by extraction into a basic aqueous solution, followed by acidification and re-extraction into an organic solvent.

Conclusion

The synthesis of novel sulfonamides from this compound is a straightforward and versatile method for accessing a class of compounds with significant potential in drug discovery. The protocols and guidelines presented here provide a solid foundation for researchers to explore the synthesis of diverse libraries of 4-(2-thienyl)benzenesulfonamides for biological screening and lead optimization. Careful attention to experimental detail, particularly maintaining anhydrous conditions, will ensure successful and reproducible outcomes.

References

- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.

- Poudapally, S., et al. (2017). Synthesis and in-vitro anticancer activity of new quinazoline sulfonamide derivatives. Chemistry & Biology Interface, 7(5), 284-297.

- Youn, S. W. (2016). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 18(15), 3646–3649.

- De Luca, L., et al. (2009). Microwave-assisted synthesis of sulfonamides from sulfonic acids. Tetrahedron Letters, 50(26), 3070-3072.

- Wright, S. W., et al. (2003). A convenient preparation of heteroaromatic sulfonyl chlorides. Tetrahedron Letters, 44(8), 1591-1592.

- Bilal, M., et al. (2025). Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis. RSC Advances, 15, 47700-47709.

- Waters, M. J., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3862-3866.

- King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1298.

- Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965.

- Nuomeng Chemical. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?. Nuomeng Chemical Blog.

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Application Notes & Protocols: 4-(2-Thienyl)benzenesulfonyl Chloride in Medicinal Chemistry

Abstract

This document provides a comprehensive technical guide on the applications of 4-(2-Thienyl)benzenesulfonyl chloride in medicinal chemistry. It serves as a critical reagent for the synthesis of a diverse range of sulfonamide-containing compounds, which are prominent scaffolds in numerous therapeutic agents. A primary focus of this guide is its role as a key building block in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a vital class of anti-inflammatory drugs. We will explore the underlying chemical principles, provide detailed, field-proven protocols for synthesis, and discuss the rationale behind experimental choices. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic molecules.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its unique physicochemical properties and its presence in a wide array of FDA-approved drugs. As a bioisostere of the amide bond, it offers improved metabolic stability and distinct hydrogen bonding capabilities, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The diaryl heterocycle motif, often incorporating a benzenesulfonamide moiety, is particularly crucial for the activity of selective COX-2 inhibitors.[2]

This compound emerges as a highly valuable and specialized building block. The presence of the thiophene ring introduces specific steric and electronic properties, allowing chemists to fine-tune the lipophilicity, metabolic profile, and target engagement of the final compound. Its primary utility lies in its reaction with primary or secondary amines to form substituted sulfonamides, a reaction that is fundamental to building libraries of potential drug candidates.

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3] While the COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa, the COX-2 isoform is inducible and is upregulated at sites of inflammation.[4] Selective COX-2 inhibitors are designed to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3] The sulfonamide group on diaryl heterocycles, such as those derived from this compound, is often essential for binding to the secondary pocket of the COX-2 enzyme, conferring selectivity.[2]

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Reagent Profile and Safety

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application and safe handling.

| Property | Value | Reference |

| IUPAC Name | 4-(thiophen-2-yl)benzene-1-sulfonyl chloride | [5] |

| CAS Number | 209592-91-6 | [5][6] |

| Molecular Formula | C₁₀H₇ClO₂S₂ | [5][7] |

| Molecular Weight | 258.75 g/mol | [6][7] |

| Appearance | Pale yellow crystals or powder | [5] |

| Melting Point | 109.5 - 118.5 °C | [5] |

Handling and Safety Precautions

This compound is a reactive and hazardous chemical. Adherence to strict safety protocols is mandatory.

Core Directive: Always handle this reagent inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.

| Hazard Class | GHS Classification | Precautionary Notes |

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[7] |

| Skin Corrosion | Category 1B | Causes severe skin burns.[7] |

| Eye Damage | Category 1 | Causes serious eye damage.[7] |

| Reactivity | Water Reactive (EUH029) | Contact with water liberates toxic gas and causes hydrolysis.[7] |

In Case of Exposure:

-

Skin/Hair: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water or shower for at least 15 minutes.[7]

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Ingestion can cause severe damage and perforation of delicate tissues.[7]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

Core Application: Synthesis of N-Substituted Sulfonamides

The primary application of this compound is its use as an electrophile in reactions with nucleophilic amines to form stable sulfonamide bonds. This reaction is a cornerstone of medicinal chemistry for creating libraries of compounds for screening.[8][9]

General Reaction Mechanism

The synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the displacement of the chloride ion, which is an excellent leaving group. A non-nucleophilic base is required to neutralize the hydrogen chloride (HCl) generated, driving the reaction to completion.[8]

Caption: General scheme for N-substituted sulfonamide synthesis.

Experimental Protocols

The following protocols are designed to be robust and reproducible. They include explanations for key steps to empower the researcher with a deeper understanding of the process.

Protocol 1: Standard Synthesis of a Novel Sulfonamide Derivative

This protocol details a standard method using conventional heating, suitable for most primary and secondary amines.

A. Materials & Reagents

-

This compound (1.0 eq)

-

Target primary or secondary amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.5 eq) or Triethylamine (TEA)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

B. Experimental Workflow

Caption: Step-by-step workflow for sulfonamide synthesis and purification.

C. Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive this compound back to its sulfonic acid, which would terminate the desired reaction.

-

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[8]

-

Causality: Cooling mitigates the exothermic nature of the acid-base neutralization and the subsequent sulfonylation, preventing potential side reactions. Pyridine or TEA acts as an acid scavenger, neutralizing the HCl byproduct and preventing the protonation of the starting amine, which would render it non-nucleophilic.[9]

-

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture at 0 °C over 15-20 minutes using an addition funnel.

-

Causality: Dropwise addition maintains temperature control and prevents a rapid, uncontrolled reaction that could lead to impurities.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting material spots should diminish.

-

Trustworthiness: TLC is a crucial self-validating step. It confirms that the reaction is proceeding and indicates when it has reached completion, preventing unnecessary reaction time or premature workup.

-

-

Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[8]

-

Causality: The HCl wash removes excess pyridine/TEA. The NaHCO₃ wash removes any unreacted sulfonyl chloride (by hydrolysis) and residual acid. The brine wash helps to remove water from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure sulfonamide product.[10]

Application in COX-2 Inhibitor Synthesis: Celecoxib Analogs

This compound is an analog of the sulfonyl chloride precursor used in the synthesis of Celecoxib. By substituting the p-tolyl group with a thienyl group, researchers can explore new structure-activity relationships (SAR) to develop novel COX-2 inhibitors with potentially different potency, selectivity, or pharmacokinetic profiles.[11][12]

The synthesis of a Celecoxib analog would follow a similar pathway to the established Celecoxib synthesis, which involves the cyclocondensation of a β-diketone with a substituted hydrazine.[12][13] In this case, the required hydrazine, 4-hydrazinyl-N-(substituted)benzenesulfonamide, would first be synthesized from this compound.

Conclusion

This compound is a potent and versatile reagent in the medicinal chemist's toolkit. Its ability to readily form sulfonamides provides a direct and reliable route to novel compounds, particularly in the pursuit of selective COX-2 inhibitors. The protocols and principles outlined in this guide are designed to provide researchers with the foundational knowledge and practical steps required to leverage this reagent effectively and safely in their drug discovery programs.

References

- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.

- Fisher Scientific. (2024). SAFETY DATA SHEET - this compound. Fisher Scientific.

- BenchChem. (2025).

- Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

- Roy, P., & Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

- Various Authors. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.

- Yıldırım, S., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules.

- Angene Chemical. (2025). Safety Data Sheet - 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride. Angene Chemical.

- MilliporeSigma. (2025).

- Supporting Information. (n.d.).

- Thermo Fisher Scientific. (2026). This compound, 96% 250 mg. Thermo Fisher Scientific.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Organic Syntheses.

- TCI Chemicals. (2025). SAFETY DATA SHEET - Benzenesulfonyl Chloride. TCI Chemicals.

- BenchChem. (2025).

- PrepChem. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. PrepChem.com.

- Wheeler, C., et al. (2018). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering.

- Chem-Impex. (n.d.). Benzenesulfonyl chloride. Chem-Impex.

- ChemUniverse. (n.d.). This compound [P55959]. ChemUniverse.

- Taha, E. O., et al. (2013). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules.

- La Regina, G., et al. (2007). Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry.

- Google Patents. (1978).

- BenchChem. (2026). Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry. BenchChem.

- ChemicalBook. (2025). Benzenesulfonyl chloride | 98-09-9. ChemicalBook.

- Google Patents. (2020). Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

- PubChem. (2026). Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem.

- Abdel-Maksoud, M. S., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Pharmaceuticals.

- Wikipedia. (2023). Cyclooxygenase-2 inhibitor. Wikipedia.

- Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. mdpi.com [mdpi.com]

- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. This compound, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. fishersci.fi [fishersci.fi]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cbijournal.com [cbijournal.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of N-Alkyl/Aryl-4-(2-thienyl)benzenesulfonamides

Abstract

This document provides a comprehensive guide for the synthesis of N-substituted-4-(2-thienyl)benzenesulfonamides through the reaction of 4-(2-thienyl)benzenesulfonyl chloride with primary amines. Sulfonamide moieties are prevalent in a vast array of therapeutic agents, acting as crucial pharmacophores in antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] The incorporation of a thienyl group offers unique electronic and steric properties that are of significant interest in medicinal chemistry for the development of novel therapeutics.[3][4][5] This guide details the underlying chemical principles, step-by-step experimental protocols, and critical considerations for successful synthesis and purification.

Introduction: The Significance of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone in medicinal chemistry, lauded for its thermodynamic stability and its ability to act as a hydrogen bond donor and acceptor.[2] This dual role allows it to mimic the carboxylic acid group, a common feature in biologically active molecules, while offering improved metabolic stability and pharmacokinetic profiles.[2] The reaction between a sulfonyl chloride and a primary or secondary amine is the most fundamental and widely employed method for the construction of the sulfonamide linkage.[1][6][7][8] This application note focuses on the reaction of this compound, a heteroaromatic sulfonyl chloride, with various primary amines to generate a library of novel sulfonamides for potential drug discovery applications.

Reaction Mechanism and Principles

The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[9][10] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group.

Key Mechanistic Steps:

-

Nucleophilic Attack: The primary amine attacks the electrophilic sulfur atom of the this compound.

-

Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Chloride Expulsion: The chloride ion, a good leaving group, is eliminated.

-

Proton Transfer: A base, typically pyridine or triethylamine, deprotonates the nitrogen atom to neutralize the generated hydrochloric acid (HCl) and yield the final sulfonamide product.[9]

Below is a diagram illustrating the general reaction mechanism.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eurjchem.com [eurjchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]

Application Notes and Protocols for the Utilization of 4-(2-Thienyl)benzenesulfonyl Chloride in Organic Synthesis

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the effective use of 4-(2-Thienyl)benzenesulfonyl chloride as a versatile building block in modern organic synthesis. This document provides in-depth scientific context, field-proven insights, and detailed experimental protocols to empower the synthesis of novel molecular entities with potential therapeutic applications.

Introduction: The Strategic Value of the 4-(2-Thienyl)benzenesulfonyl Moiety

This compound is an aromatic sulfonyl chloride that incorporates a thiophene ring, a privileged heterocycle in medicinal chemistry. The presence of the thiophene moiety imparts unique physicochemical properties to the resulting molecules, often enhancing their biological activity and metabolic stability. This building block is of particular interest for the synthesis of sulfonamides, a class of compounds with a broad spectrum of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. The sulfonamide functional group, when attached to the 4-(2-thienyl)phenyl scaffold, can act as a key pharmacophore, enabling targeted interactions with various enzymes and receptors.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClO₂S₂ | [1] |

| Molecular Weight | 258.75 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 107-108 °C | [1] |

| CAS Number | 209592-91-6 | [1] |

Handling and Storage: this compound is a moisture-sensitive and corrosive solid. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent decomposition.

Synthesis of the Building Block: this compound

A common synthetic route to this compound involves the chlorosulfonation of 2-phenylthiophene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the phenyl ring.

Figure 1: General scheme for the synthesis of this compound.

Protocol for Synthesis (Illustrative):

This protocol is based on general methods for chlorosulfonation of biaryl compounds and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), place 2-phenylthiophene (1.0 eq).

-

Solvent Addition: Add a suitable inert solvent such as dichloromethane (DCM) or chloroform.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise from the dropping funnel while maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring the mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Core Application: Synthesis of Sulfonamides

The primary application of this compound is in the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry for the generation of compound libraries for drug discovery.

Mechanistic Rationale